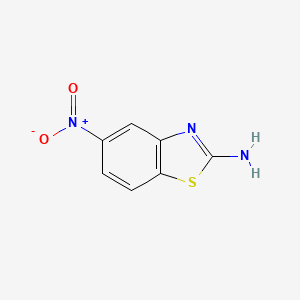

5-Nitro-1,3-benzothiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISVWAMPAATJLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373051 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73458-39-6 | |

| Record name | 5-nitro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Nitro-1,3-benzothiazol-2-amine

Foreword: The Strategic Importance of 5-Nitro-1,3-benzothiazol-2-amine

This compound is a pivotal heterocyclic compound, serving as a crucial intermediate in the synthesis of various functional materials and biologically active molecules. The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic placement of the nitro group at the 5-position, coupled with the reactive 2-amino group, provides a versatile platform for further molecular elaboration. This guide offers a detailed exploration of the core synthetic mechanisms, providing researchers and drug development professionals with a robust understanding of the causality behind the experimental protocols for its preparation.

Part 1: Mechanistic Pathways to the this compound Core

The synthesis of this compound is primarily achieved through the construction of the thiazole ring onto a pre-nitrated benzene precursor. Direct nitration of 2-aminobenzothiazole is a common method for producing nitro-substituted analogues, but it often yields a mixture of isomers, predominantly the 6-nitro derivative.[4][5][6] Therefore, achieving regioselective synthesis of the 5-nitro isomer necessitates a strategy where the nitro group is positioned correctly from the outset.

Primary Synthesis Route: Cyclization from Activated Nitroaromatics

The most direct and industrially relevant methods for synthesizing this compound begin with an aniline or chlorobenzene derivative already containing a nitro group at the desired position. A prominent example involves the reaction of 2,4-dinitrochlorobenzene with thiourea.[7]

Mechanism Deep Dive:

-

Nucleophilic Aromatic Substitution (SNAr): The synthesis initiates with the reaction of a highly activated nitroaromatic compound, such as 2,4-dinitrochlorobenzene, with a sulfur nucleophile. In this case, thiourea acts as the nucleophile. The electron-withdrawing effects of the two nitro groups make the carbon at position 1 highly electrophilic and susceptible to attack.

-

Intermediate Formation: The initial attack by the sulfur atom of thiourea on the C1 of 2,4-dinitrochlorobenzene displaces the chloride ion. This is a classic SNAr mechanism.

-

Intramolecular Cyclization and Rearrangement: Following the initial substitution, a complex intramolecular cyclization and rearrangement cascade occurs. The reaction is typically heated in a polar aprotic solvent like dimethylformamide (DMF) or pyridine.[7] During this process, one of the nitro groups (at the 2-position) is displaced or reduced, and the thiourea moiety cyclizes with the benzene ring to form the fused thiazole system. The exocyclic amino group is derived from the thiourea molecule. This one-pot process is advantageous as it avoids the isolation of intermediate phenylthioureas.[7]

An alternative, more controlled two-step approach involves the initial synthesis of a thiophenol intermediate.[8]

-

Thiophenol Formation: 2-chloro-5-nitroaniline is reacted with a sulfide source, like sodium sulfide, to replace the chlorine atom with a thiol group, forming 2-amino-4-nitrothiophenol.[8]

-

Cyclization with Thiourea: The resulting 2-amino-4-nitrothiophenol is then heated with thiourea.[8] The nucleophilic amino group of the thiophenol attacks one of the amino groups of the thiourea, which then cyclizes to form the 2-aminobenzothiazole ring, eliminating ammonia in the process.

The diagram below illustrates the general workflow for this synthetic strategy.

Sources

- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. chembk.com [chembk.com]

- 7. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Spectroscopic Elucidation of 5-Nitro-1,3-benzothiazol-2-amine

Preamble: The Imperative for Rigorous Structural Characterization

In the landscape of drug discovery and materials science, the 2-aminobenzothiazole scaffold is a privileged structure, forming the core of numerous compounds with significant biological and chemical properties.[1][2][3] The precise placement of functional groups on this scaffold dictates its interaction with biological targets and its overall physicochemical profile. The subject of this guide, 5-Nitro-1,3-benzothiazol-2-amine (CAS No. 73458-39-6), is a prime example where unambiguous structural verification is paramount.

While this compound is available commercially for research purposes, a comprehensive and publicly collated set of its analytical data is notably scarce.[4] This guide, therefore, serves as an expert-led framework, detailing the standard operating procedures and interpreting the anticipated spectroscopic data for researchers working with this molecule. We will proceed with a predictive analysis grounded in established spectroscopic principles to provide a self-validating roadmap for characterization via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of each nucleus. For this compound, a combination of ¹H and ¹³C NMR is essential to confirm the substitution pattern and overall integrity.

Predicted Spectral Features

The structure of this compound presents a distinct set of expected NMR signals. The potent electron-withdrawing nature of the nitro (-NO₂) group and the electronic effects of the heterocyclic system are key determinants of the chemical shifts.

-

¹H NMR Predictions: The aromatic region should feature three distinct protons (H4, H6, H7). The primary amine (-NH₂) protons will present as a single, typically broad resonance.

-

H4: Located ortho to the strongly deshielding nitro group, this proton is expected to be the furthest downfield in the aromatic region, likely appearing as a doublet due to meta-coupling with H6.

-

H6: This proton will experience coupling from both H4 (meta) and H7 (ortho), and should thus appear as a doublet of doublets.

-

H7: Coupled only to H6 via ortho-coupling, this proton should appear as a doublet.

-

-NH₂: The amine protons are expected to be a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

-

-

¹³C NMR Predictions: The molecule possesses seven unique carbon atoms.

-

C2: Attached to the exocyclic amine nitrogen and the thiazole nitrogen, this carbon will be significantly downfield.

-

C5: Directly bonded to the nitro group, this carbon will be deshielded.

-

C3a and C7a: The bridgehead carbons will have distinct chemical shifts.

-

C4, C6, C7: The protonated aromatic carbons will appear in the typical aromatic region (~110-140 ppm).

-

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following protocol describes a robust method for obtaining high-quality NMR spectra suitable for unambiguous characterization.

Causality Behind Experimental Choices:

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the analyte, and its aprotic nature slows the exchange rate of the N-H protons, often allowing them to be observed as a distinct, moderately sharp peak rather than being broadened into the baseline.

-

Instrument: A high-field spectrometer (≥400 MHz for ¹H) is crucial. Higher field strength increases chemical shift dispersion, which is essential for resolving the closely spaced signals in the aromatic region and accurately measuring their coupling constants.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

-

Instrument Calibration: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

¹H Spectrum Acquisition:

-

Acquire a standard single-pulse ¹H spectrum. Use a 45° or 30° pulse angle to reduce experiment time without saturating the signals.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon.

-

Set the spectral width to cover 0-200 ppm.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual DMSO-d₅ peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.51 ppm.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural confirmation.

Predicted NMR Data Summary

| Analysis | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling (J, Hz) | Assignment |

| ¹H NMR | ~8.5 - 8.8 | d | Jmeta ≈ 2.5 Hz | H4 |

| ~7.8 - 8.1 | dd | Jortho ≈ 8.5 Hz, Jmeta ≈ 2.5 Hz | H6 | |

| ~7.4 - 7.6 | d | Jortho ≈ 8.5 Hz | H7 | |

| Variable (e.g., ~7.5) | br s | - | -NH₂ | |

| ¹³C NMR | ~165 - 170 | s | - | C2 |

| ~145 - 150 | s | - | C5 | |

| ~150 - 155 | s | - | C7a | |

| ~130 - 135 | s | - | C3a | |

| ~120 - 125 | s | - | C6 | |

| ~115 - 120 | s | - | C4 | |

| ~110 - 115 | s | - | C7 |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic molecular vibrations.

Predicted IR Absorptions

The structure of this compound contains several IR-active functional groups that will produce a fingerprint spectrum.

-

-NH₂ (Amine) Group: A primary amine is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹.

-

-NO₂ (Nitro) Group: This group is characterized by two strong and sharp absorption bands: an asymmetric stretch typically near 1500-1550 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹.

-

Aromatic System: Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the fused ring system will produce several bands of variable intensity in the 1450-1620 cm⁻¹ region.

-

Thiazole Moiety: The C=N stretch of the thiazole ring is expected in the 1600-1650 cm⁻¹ range, often overlapping with aromatic C=C signals.

Experimental Protocol: Solid-State Analysis via ATR-FTIR

Causality Behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern method for solid samples. It requires minimal to no sample preparation (unlike KBr pellets), is non-destructive, and provides high-quality, reproducible spectra in seconds.

Step-by-Step Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit to be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal surface.

-

Apply Pressure: Lower the integrated pressure anvil to ensure firm and uniform contact between the sample and the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed, and key peaks are identified and assigned to their corresponding functional groups.

Visualization: IR Analysis Workflow

Caption: Workflow for functional group analysis via ATR-FTIR.

Predicted IR Data Summary

| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3450 - 3350 | Medium | N-H Asymmetric Stretch | Primary Amine (-NH₂) |

| 3350 - 3250 | Medium | N-H Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic C-H |

| 1620 - 1580 | Medium-Strong | C=N Stretch | Thiazole Ring |

| 1550 - 1500 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂) |

| 1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |

| 1370 - 1330 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂) |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expected Mass and Fragmentation

-

Molecular Formula: C₇H₅N₃O₂S

-

Monoisotopic Mass: 195.0106 g/mol

-

Molecular Ion: In accordance with the Nitrogen Rule, the presence of an odd number of nitrogen atoms (three) means the molecular ion ([M]⁺•) will have an odd nominal mass at m/z 195.

-

High-Resolution MS (HRMS): Using a high-resolution instrument like a TOF or Orbitrap analyzer, the measured mass of the protonated molecule ([M+H]⁺, m/z 196.0179) should be within 5 ppm of the calculated value, confirming the elemental composition.

-

Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely induce characteristic fragmentation. Key expected losses include:

-

Loss of NO₂ (46 Da): [M - NO₂]⁺ at m/z 149.

-

Loss of NO (30 Da): [M - NO]⁺ at m/z 165.

-

Cleavage of the thiazole ring can lead to further complex fragments.

-

Experimental Protocol: ESI-TOF for Accurate Mass

Causality Behind Experimental Choices:

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this polar molecule. It typically generates the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear signal for the parent molecule.

-

Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer provides the high mass accuracy required to confirm the elemental formula, a critical component of structural validation.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: The solution is infused into the ESI source via a syringe pump or LC system. Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.

-

Mass Calibration: Calibrate the mass analyzer using a known standard immediately before or during the analysis to ensure high mass accuracy.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the [M+H]⁺ peak and compare its measured accurate mass to the theoretical mass calculated for C₇H₆N₃O₂S⁺.

Visualization: Mass Spectrometry Analysis Workflow

Caption: Workflow for molecular formula confirmation via HRMS.

Predicted Mass Spectrometry Data

| m/z (Nominal) | Proposed Ion Formula | Analysis Type |

| 196 | [C₇H₅N₃O₂S + H]⁺ | ESI (Low Res) |

| 195 | [C₇H₅N₃O₂S]⁺• | EI (Low Res) |

| 165 | [C₇H₅N₂OS]⁺• | EI Fragmentation ([M-NO]⁺•) |

| 149 | [C₇H₅N₂S]⁺ | EI Fragmentation ([M-NO₂]⁺) |

Conclusion

The structural elucidation of this compound is a multi-faceted process where NMR, IR, and MS provide complementary and confirmatory data. ¹H and ¹³C NMR will define the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy will rapidly confirm the presence of the critical amine and nitro functional groups. Finally, high-resolution mass spectrometry will provide unequivocal confirmation of the elemental formula. By following the protocols and predictive frameworks detailed in this guide, researchers can confidently verify the identity and purity of this important chemical entity, ensuring the integrity of their subsequent investigations.

References

-

Díaz-Jiménez, D., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega. Available at: [Link]]

-

Díaz-Jiménez, D., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. National Institutes of Health. Available at: [Link]]

-

Al-Amiery, A. A., et al. (2013). Synthesis of azetidinone derivatives of 2-amino-5- nitrothiazole and their medicinal importance. Bioinorganic Chemistry and Applications. Available at: [Link]

-

Kadhim, M. M., et al. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ResearchGate. Available at: [Link]1]

-

Abdel-Wahab, B. F., et al. (2022). 6‐Nitro‐1,3‐benzothiazol‐2‐amine and 1,2‐diphenylethane‐1,2‐dione react to give Schiff base ligand (HL2). Applied Organometallic Chemistry. Available at: [Link]2]

-

Jadhav, J. S., et al. (2014-2015). Synthesis and characterization of 1,3-diphenylallylidenebenzothiazol-2-amine derivatives. International Journal of ChemTech Research. Available at: [Link]3]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Chemistry LibreTexts. Available at: [Link]]

Sources

In Silico Modeling of 5-Nitro-1,3-benzothiazol-2-amine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of 5-Nitro-1,3-benzothiazol-2-amine, a compound of interest within the broader class of pharmacologically active benzothiazole derivatives. We will navigate the essential computational methodologies, from initial drug-likeness and pharmacokinetic predictions to rigorous molecular docking and dynamic simulations. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. Our exploration will be contextualized through the lens of neurodegenerative disease, specifically focusing on the potential interactions of this compound with α-synuclein, a protein implicated in Parkinson's disease, drawing parallels from recent studies on similar benzothiazole isomers.[1][2][3][4]

Introduction: The Rationale for In Silico Assessment

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[5][6][7][8][9][10] The subject of this guide, this compound, represents a synthetically accessible derivative with potential for therapeutic intervention. Before committing to extensive and costly wet-lab synthesis and screening, a robust in silico evaluation can provide critical insights into its potential efficacy, safety, and mechanism of action.[8][11]

Computational modeling allows for the rapid assessment of a molecule's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), the identification of potential biological targets, and a detailed atomic-level understanding of its interactions with those targets. This predictive power is invaluable for prioritizing lead candidates and guiding further experimental work.[12]

Recent research has highlighted the role of a closely related isomer, 5-nitro-1,2-benzothiazol-3-amine, in modulating the aggregation of α-synuclein and tau proteins, both of which are central to the pathology of neurodegenerative diseases.[1][2][3][4] This provides a strong rationale for investigating the potential of this compound to interact with these key proteins.

The In Silico Workflow: A Phased Approach

Our in silico investigation will follow a logical progression, starting with a broad assessment of the molecule's properties and progressively narrowing down to a detailed analysis of its interaction with a specific biological target.

Caption: In Silico Workflow for this compound.

Phase 1: ADMET & Physicochemical Profiling

The initial step in evaluating any potential drug candidate is to assess its fundamental physicochemical and pharmacokinetic properties. This helps to identify potential liabilities early in the discovery process.

Rationale

A compound's success as a drug is not solely dependent on its biological activity but also on its ability to reach its target in the body, remain stable for a sufficient duration, and be cleared without causing toxicity.[13] In silico ADMET prediction provides a rapid and cost-effective means of evaluating these properties.

Recommended Protocol: SwissADME

The SwissADME web server is a user-friendly and comprehensive tool for this purpose.

Step-by-Step Protocol:

-

Obtain SMILES String: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=c1cc2sc(N)nc2cc1.

-

Access SwissADME: Navigate to the SwissADME website ([Link]).

-

Input Molecule: Paste the SMILES string into the input box and click "Run".

-

Analyze Results: The output will provide a wealth of information, including:

-

Physicochemical Properties: Molecular weight, logP (lipophilicity), water solubility, etc.

-

Lipinski's Rule of Five: A key indicator of drug-likeness.

-

Pharmacokinetic Properties: Gastrointestinal absorption, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) inhibition.

-

Medicinal Chemistry Friendliness: Alerts for any potentially problematic fragments.

-

Data Interpretation

| Parameter | Predicted Value (Illustrative) | Implication for Drug Development |

| Molecular Weight | < 500 g/mol | Favorable for absorption and distribution. |

| LogP | 1-3 | Optimal balance of hydrophilicity and lipophilicity. |

| Lipinski's Violations | 0 | High likelihood of being an orally active drug. |

| GI Absorption | High | Good potential for oral administration. |

| BBB Permeant | Yes/No | Critical for CNS targets like α-synuclein. |

| CYP Inhibition | Inhibitor of CYP isoforms? | Potential for drug-drug interactions. |

Phase 2: Target Identification and Preparation

Based on the promising activity of a related isomer, we will proceed with α-synuclein as a primary biological target.

Rationale

The aggregation of α-synuclein is a hallmark of Parkinson's disease and other synucleinopathies. Small molecules that can bind to α-synuclein and modulate its aggregation are of significant therapeutic interest.[1][3]

Recommended Protocol: Protein Data Bank (PDB) and UCSF Chimera

Step-by-Step Protocol:

-

Identify Target Structure: Search the Protein Data Bank ([Link]) for a suitable structure of human α-synuclein. For this example, we will use PDB ID: 1XQ8.

-

Download PDB File: Download the structure in PDB format.

-

Prepare the Protein using UCSF Chimera:

-

Open the PDB file in UCSF Chimera.

-

Remove any unwanted chains, water molecules, and co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign partial charges.

-

Save the cleaned protein structure as a PDB file. This prepared structure is now ready for docking.

-

Phase 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Rationale

Docking allows us to visualize the potential binding mode of this compound to α-synuclein and estimate the binding affinity. This provides a structural hypothesis for its mechanism of action.

Recommended Protocol: AutoDock Vina

AutoDock Vina is a widely used and accurate open-source docking program.

Step-by-Step Protocol:

-

Ligand Preparation:

-

Draw the 3D structure of this compound using a molecule editor like Avogadro.

-

Perform an initial geometry optimization.

-

Save the structure as a PDB file.

-

Use AutoDockTools to convert the ligand PDB file to the PDBQT format, which includes partial charges and rotatable bond information.

-

-

Grid Box Definition:

-

In AutoDockTools, load the prepared protein (PDBQT format).

-

Define a grid box that encompasses the potential binding site on α-synuclein. The size and center of the grid box are crucial parameters.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, and the grid box parameters.

-

Execute AutoDock Vina from the command line.

-

-

Analysis of Results:

-

Vina will output a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the protein-ligand complex in a molecular viewer like PyMOL or UCSF Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Phase 4: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.

Rationale

MD simulations provide a more realistic representation of the biological environment and can be used to assess the stability of the docked pose and refine the binding mode.

Recommended Protocol: GROMACS

GROMACS is a versatile and high-performance package for performing MD simulations.[1][2][5]

Step-by-Step Protocol:

-

System Setup:

-

Start with the best-ranked docked pose from AutoDock Vina.

-

Use GROMACS tools to create a topology for the ligand.

-

Place the protein-ligand complex in a simulation box and solvate it with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization and Equilibration:

-

Perform energy minimization to relax the system and remove any steric clashes.

-

Conduct a two-phase equilibration (NVT and NPT) to bring the system to the desired temperature and pressure.

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the overall stability of the complex.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

-

Caption: Detailed Molecular Dynamics Simulation Workflow.

Conclusion and Future Directions

This guide has outlined a systematic in silico approach for evaluating the therapeutic potential of this compound. By following this workflow, researchers can gain valuable insights into the compound's drug-likeness, identify and validate potential biological targets, and develop a detailed understanding of its binding interactions. The results of these computational studies can then be used to prioritize the compound for synthesis and experimental validation, ultimately accelerating the drug discovery process. Future in silico work could involve virtual screening of a library of this compound derivatives to identify compounds with improved binding affinity and pharmacokinetic properties, as well as more advanced techniques like free energy calculations to more accurately predict binding affinities.

References

-

Ramirez, E., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115. [Link]

-

GROMACS Tutorials. (n.d.). Retrieved from [Link]

-

GROMACS tutorial | Biomolecular simulations - EMBL-EBI. (n.d.). Retrieved from [Link]

-

Protocol for Molecular Dynamics Simulations of Proteins. (2016). Bio-protocol, 6(23), e2056. [Link]

-

ResearchGate. (2023). (PDF) 5-nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide modulate alpha-synuclein and tau aggregation. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 28(13), 5188. [Link]

-

ACS Omega. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. [Link]

-

Arabian Journal of Chemistry. (2015). Synthesis and biological evaluation of 4-thiazolidinone derivatives as antitubercular and antimicrobial agents. [Link]

-

ResearchGate. (n.d.). Different antibacterial targets of benzothiazole derivatives. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 5-Nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2- benzothiazol-3-yl)amino]formamide modulate alph. Retrieved from [Link]

-

Al-Hussain, S. A., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 18(5), 1018-1029. [Link]

-

ResearchGate. (2013). (PDF) Synthesis and biological activities of 5-(1, 3-benzthiazol-2-ylamino)-4-phenyl-2, 4-dihydro-3H-1, 2, 4-triazole-3-thione and its derivatives. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. [Link]

-

ResearchGate. (2021). (PDF) In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the 27–46 series. Retrieved from [Link]

-

Iraqi Journal of Science. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

- Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.

- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

- van der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free.

- Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.

Sources

- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

The Solubility Profile of 5-Nitro-1,3-benzothiazol-2-amine: A Technical Guide for Researchers

Foreword: Navigating the Data Landscape for a Niche Compound

Physicochemical Properties and Their Anticipated Impact on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. While experimental data for 5-Nitro-1,3-benzothiazol-2-amine is sparse, we can infer its likely characteristics from closely related structures and general chemical principles.

Molecular Structure and Functional Groups

The structure of this compound, with its fused aromatic ring system, nitro group, and amino group, dictates its solubility behavior. The planar benzothiazole core contributes to strong intermolecular π-π stacking interactions in the solid state, which must be overcome by the solvent for dissolution to occur. The presence of a nitro group, being strongly electron-withdrawing, increases the molecule's polarity and potential for dipole-dipole interactions, but also contributes to its hydrophobicity.[1] Conversely, the amino group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents.

Predicted pKa and logP

-

pKa: The basicity of the 2-amino group is significantly reduced by the electron-withdrawing nature of the benzothiazole ring and the nitro group. For the analogous compound, 2-Amino-5-nitrothiazole, a predicted pKa of 1.26 suggests it is a very weak base.[2] It is highly probable that this compound exhibits similarly weak basicity. This implies that significant protonation to form a more soluble salt will only occur at a very low pH.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. For the related compound 6-Nitrobenzothiazole, a calculated logP of 2.204 indicates a preference for the lipid phase.[3] The presence of the amino group in our target compound would likely decrease the logP slightly, but it is still expected to be a lipophilic molecule with consequently low aqueous solubility.

Crystal Lattice Energy

The energy required to break the intermolecular forces within the crystal lattice is a critical factor in solubility. The crystal structure of a derivative of 5-nitro-1,3-thiazole reveals the presence of N—H⋯O hydrogen bonds, which form chains and contribute to a stable crystal packing.[1] It is reasonable to assume that this compound also forms a stable crystal lattice with significant hydrogen bonding and π-stacking, contributing to its likely poor solubility in non-polar solvents.

Predicted Solubility Profile

Based on the analysis of its structural analogues and fundamental chemical principles, the following solubility profile for this compound is predicted.

Aqueous Solubility

The aqueous solubility of this compound is expected to be very low. The hydrophobic benzothiazole backbone and the nitro group are the primary contributors to this characteristic.[3] For the related compound 2-Amino-5-nitrothiazole, the water solubility is described as "slightly soluble" or "<0.1 g/100 mL at 20 °C".[4] A similar low level of aqueous solubility is anticipated for the target compound.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the "like dissolves like" principle.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are anticipated to be the most effective at dissolving this compound. Their polarity can interact with the nitro and amino groups, and their ability to disrupt intermolecular forces in the crystal lattice will be crucial. For a similar compound, 5-nitro-1,3-benzothiazole-2-thione, notable solubility in DMSO and acetone has been reported.[5]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents should offer moderate solubility. They can engage in hydrogen bonding with the amino group. The analogue 2-Amino-5-nitrothiazole is soluble in 95% ethanol (1g in 150g at 20 °C).

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in non-polar solvents is expected to be very low. The polar functional groups and the strong intermolecular forces in the solid state will not be effectively overcome by these solvents.

-

Other Organic Solvents: The analogue 2-Amino-5-nitrothiazole is reported to be soluble in diethyl ether (1g in 250g at 20 °C) and insoluble in chloroform.

Influence of pH

Given the predicted low pKa of the 2-amino group, the solubility of this compound is not expected to increase significantly in acidic aqueous buffers until a very low pH is reached. At neutral and alkaline pH, the compound will exist predominantly in its free base form, which has low aqueous solubility.

Influence of Temperature

The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.[5] This is expected to be the case for this compound in most solvents.

Experimental Determination of Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocols are based on the industry-standard shake-flask method.

Workflow for Solubility Determination

Caption: Experimental workflow for determining thermodynamic solubility.

Detailed Protocol: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess should be visually apparent.

-

Accurately add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 72 hours). Periodically check if the concentration of the dissolved compound remains constant.

-

After equilibration, allow the vials to stand at the set temperature to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered saturated solution as necessary for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (HPLC, UV-Vis, or gravimetric analysis).

-

Calculate the solubility, typically expressed in mg/mL or mol/L.

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity. A calibration curve of known concentrations of this compound must be prepared to accurately determine the concentration of the saturated solution.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and does not suffer from interference from the solvent, UV-Vis spectrophotometry can be a rapid quantification method. A calibration curve is also required.

-

Gravimetric Analysis: This method involves taking a known volume of the filtered saturated solution, evaporating the solvent, and weighing the remaining solid residue. While simple, it is generally less accurate than chromatographic methods.

Tabulated Summary of Predicted and Analogue Solubility Data

| Solvent Class | Solvent Example | Predicted Solubility of this compound | Analogue Data (2-Amino-5-nitrothiazole) |

| Aqueous | Water | Very Low | Slightly soluble (<0.1 g/100 mL at 20 °C)[4] |

| Dilute Mineral Acids | Soluble | Soluble[2] | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Data not available |

| Polar Protic | Ethanol (95%) | Moderate to High | Soluble (1g/150g at 20 °C) |

| Methanol | Moderate | Data not available | |

| Ethers | Diethyl Ether | Low to Moderate | Soluble (1g/250g at 20 °C) |

| Halogenated | Chloroform | Insoluble | Insoluble |

| Aromatic | Toluene | Very Low | Data not available |

| Aliphatic | Hexane | Very Low | Data not available |

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as 2-Amino-5-nitrothiazole should be considered for handling procedures.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[2]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

Conclusion

This technical guide provides a comprehensive overview of the anticipated solubility profile of this compound based on the analysis of its chemical structure and data from closely related analogues. While it is predicted to have low aqueous solubility and higher solubility in polar organic solvents, particularly aprotic ones, experimental verification is paramount. The detailed protocols provided herein offer a robust framework for researchers to determine the precise solubility of this compound, a critical step in advancing its potential applications in research and development.

References

-

Bruno, G., et al. (2014). Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1252. Available at: [Link]

-

Solubility of Things. (n.d.). 5-Nitrobenzothiazole-2-thiol. Retrieved from [Link]

-

ChemBK. (n.d.). 5-nitro-1,3-thiazol-2-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

-

Chem.info. (n.d.). 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine). Retrieved from [Link]

Sources

- 1. Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. Best 2-Amino-5-Nitrothiazole (5-Nitro-2-Thiazolamine) factory and suppliers | PTG [ptgchemical.com]

- 5. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to the Thermogravimetric Analysis of 5-Nitro-1,3-benzothiazol-2-amine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 5-Nitro-1,3-benzothiazol-2-amine, a compound of significant interest in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the thermal stability and decomposition kinetics of this molecule. Through a detailed exploration of experimental protocols, data interpretation, and mechanistic considerations, this document serves as a practical resource for characterizing the thermal properties of this compound and related nitroaromatic compounds.

Introduction: The Significance of Thermal Analysis in Pharmaceutical Research

This compound and its isomers, such as 5-nitro-1,2-benzothiazol-3-amine, are recognized for their potential therapeutic applications, including the modulation of protein aggregation in neurodegenerative diseases.[1][2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] The thermal stability of such compounds is a critical parameter in drug development, influencing manufacturing processes, formulation strategies, and shelf-life stability.[4]

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal properties of pharmaceutical compounds.[4] By precisely measuring changes in a sample's mass as a function of temperature in a controlled atmosphere, TGA provides valuable data on thermal stability, decomposition pathways, and the presence of volatile components.[5] This guide will delve into the specific application of TGA for the characterization of this compound, offering a robust framework for its thermal analysis.

Molecular Structure and Predicted Thermal Behavior

This compound is a nitroaromatic compound with the following chemical structure:

Caption: Chemical structure of this compound.

The presence of the nitro group (-NO2) suggests that the molecule is likely to undergo energetic decomposition at elevated temperatures. The thermal decomposition of nitro compounds often proceeds through complex, multi-step pathways, which can be elucidated using TGA coupled with other analytical techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC).[6][7][8][9]

Experimental Protocol: Thermogravimetric Analysis of this compound

This section outlines a detailed, step-by-step methodology for conducting the TGA of this compound.

3.1. Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or TA Instruments Discovery™ TGA).[10]

-

Crucibles: Alumina or platinum crucibles (150 µL).[10]

-

Sample: High-purity this compound.

-

Purge Gas: High-purity nitrogen (99.999%).

3.2. Experimental Workflow

Caption: Experimental workflow for the thermogravimetric analysis.

3.3. Step-by-Step Procedure

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample crucible into the TGA autosampler.

-

Set the purge gas (nitrogen) flow rate to a constant value (e.g., 50 mL/min).

-

Program the temperature profile:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Acquisition:

-

Initiate the TGA run.

-

Continuously record the sample mass, temperature, and time.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.

-

Determine the onset temperature, peak temperature, and percentage of mass loss for each decomposition step.

-

Anticipated Results and Interpretation

Based on the thermal behavior of similar nitroaromatic and benzothiazole compounds, a multi-stage decomposition is anticipated for this compound.

4.1. Quantitative Data Summary

The following table summarizes the expected quantitative data from the TGA of this compound. Note: This data is illustrative and based on the predicted decomposition pathway.

| Decomposition Stage | Onset Temperature (°C) | Peak Temperature (°C) (from DTG) | Mass Loss (%) | Proposed Lost Fragments |

| Stage 1 | ~220 | ~250 | ~23.5 | -NO2 |

| Stage 2 | ~300 | ~350 | ~45.0 | Fragmentation of the benzothiazole ring |

| Final Residue | >500 | - | ~31.5 | Carbonaceous residue |

4.2. TGA and DTG Curves

A representative TGA curve would show distinct steps corresponding to the different stages of decomposition. The DTG curve would exhibit peaks at the temperatures of the maximum rate of mass loss for each stage.

4.3. Proposed Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the C-NO2 bond, which is typically the weakest bond in nitroaromatic compounds. This would be followed by the fragmentation of the benzothiazole ring system at higher temperatures.

Caption: Proposed thermal decomposition pathway of this compound.

Discussion and Mechanistic Insights

The initial mass loss step, attributed to the release of the nitro group, is a common feature in the thermal decomposition of nitro compounds.[8][9] The subsequent decomposition of the benzothiazole ring is a more complex process involving the cleavage of C-N, C-S, and C-C bonds, leading to the formation of various gaseous products. The final carbonaceous residue is typical for the thermal decomposition of organic compounds in an inert atmosphere.

For a more detailed mechanistic understanding, it is recommended to couple the TGA with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR). This would allow for the identification of the gaseous fragments evolved at each decomposition stage, providing direct evidence for the proposed pathway.

Conclusion

This technical guide has provided a comprehensive framework for the thermogravimetric analysis of this compound. By following the detailed experimental protocol and utilizing the provided interpretation guidelines, researchers can effectively characterize the thermal stability and decomposition behavior of this important pharmaceutical scaffold. The insights gained from TGA are crucial for ensuring the quality, safety, and efficacy of potential drug candidates and for optimizing manufacturing and storage conditions.

References

-

Ramirez, E., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115. [Link]

-

Ramirez, E., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2- benzothiazol-3-yl)amino]formamide modulate alph - Synuclein and tau aggregation. Semantic Scholar. [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

Ramirez, E., et al. (2023). 5-nitro-1,2-benzothiazol-3-amine and N-ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide modulate alpha-synuclein and tau aggregation. ResearchGate. [Link]

-

MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. [Link]

-

Shinde, V. (2020). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

ResearchGate. (n.d.). TG/DTA curves for nitrocellulose nano-fibers; sample mass 3.0 mg; heating rate 10 °C/min; helium atmosphere. ResearchGate. [Link]

-

Ramirez, E., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. ACS Omega, 8(22), 20102–20115. [Link]

-

Li, J., et al. (2019). Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. PMC. [Link]

-

Torontech. (2025). TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry. TA Instruments. [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). EPFL. [Link]

-

ChemBK. (n.d.). 5-nitro-1,3-thiazol-2-amine. ChemBK. [Link]

-

ResearchGate. (2025). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

-

Ramirez, E., et al. (2023). 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation. PubMed. [Link]

- Google Patents. (n.d.). US4269985A - Process for the preparation of 2-amino-5-nitrothiazole.

Sources

- 1. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. tainstruments.com [tainstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. epfl.ch [epfl.ch]

- 11. torontech.com [torontech.com]

An In-depth Technical Guide to the Crystal Structure of 5-Nitro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest due to the established and varied biological activities of the benzothiazole scaffold. The precise three-dimensional arrangement of its atoms, defined by its crystal structure, is paramount as it governs the molecule's physical, chemical, and biological properties. This guide provides a comprehensive examination of the crystal structure of this compound, detailing the synthesis and crystallization processes, the methodology of single-crystal X-ray diffraction, and a thorough analysis of the resultant molecular geometry and intermolecular interactions that define its solid-state architecture.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents. The incorporation of a nitro group (NO₂) and an amine group (NH₂) into this scaffold, as in this compound, is expected to significantly modulate its electronic properties and potential for intermolecular interactions, thereby influencing its bioactivity.

The nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and is a known pharmacophore in various antimicrobial and antineoplastic drugs. Concurrently, the 2-amino group provides a crucial site for hydrogen bonding, which is fundamental for molecular recognition processes at enzyme active sites or receptors. Understanding the precise spatial orientation of these functional groups is critical for structure-based drug design and for explaining the compound's mechanism of action at a molecular level. Single-crystal X-ray diffraction is the definitive technique for obtaining this detailed structural information.

Synthesis and Single-Crystal Growth

The generation of high-quality single crystals is the most critical and often challenging prerequisite for a successful X-ray structure determination. This process begins with the chemical synthesis of the target compound, followed by a meticulous crystallization procedure.

Synthesis Protocol

A plausible and efficient route for the synthesis of this compound (or its common isomer, 6-nitrobenzo[d]thiazol-2-amine) involves the nitration of 2-aminobenzothiazole.

-

Step 1: Preparation of 2-Aminobenzothiazole: A common starting point is the reaction of aniline with potassium thiocyanate to form an intermediate, which is then cyclized.

-

Step 2: Nitration: The synthesized 2-aminobenzothiazole is subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group onto the benzene ring.

Causality: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the electrophilic aromatic substitution reaction. The temperature must be carefully controlled to prevent over-nitration and decomposition of the starting material.

Crystallization Protocol: The Art of Slow Cooling

Obtaining diffraction-quality crystals requires growing them slowly from a supersaturated solution, allowing the molecules to self-assemble into a highly ordered, periodic lattice.

-

Step 1: Solvent Selection: A suitable solvent or solvent system is identified in which the compound has moderate solubility—ideally, high solubility at an elevated temperature and lower solubility at room or sub-ambient temperatures. Ethanol is often a good starting point for such compounds.

-

Step 2: Preparation of a Supersaturated Solution: The synthesized this compound is dissolved in a minimal amount of the chosen hot solvent to achieve saturation.

-

Step 3: Slow Cooling and Crystal Growth: The hot, clear solution is filtered to remove any particulate matter and then allowed to cool to room temperature very slowly over several hours to days. This can be achieved by placing the flask in an insulated container (e.g., a dewar).

-

Step 4: Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor.

Causality: Rapid cooling would cause the compound to precipitate or "crash out" of the solution, resulting in a polycrystalline powder or poorly formed crystals with significant defects, which are unsuitable for single-crystal X-ray diffraction. Slow, undisturbed cooling is the key to minimizing imperfections and maximizing crystal size and quality.

Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an analytical technique that provides the unambiguous three-dimensional structure of a molecule. By measuring the directions and intensities of X-rays scattered by the electron clouds of the atoms in a crystal, a 3D map of the electron density can be generated, from which the atomic positions can be determined.

Experimental Workflow

The process of determining a crystal structure follows a well-defined, self-validating workflow.

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Amino-5-nitrobenzothiazole Derivatives for Antimicrobial Screening

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Name/Lab Group

Abstract

This document provides a comprehensive guide to the synthesis of novel 2-amino-5-nitrobenzothiazole derivatives and the subsequent evaluation of their antimicrobial properties. Benzothiazole and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including notable antimicrobial effects.[1][2][3] The protocols detailed herein are designed to be a robust framework for researchers engaged in the discovery and development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens.[2] We will explore the synthesis of two classes of derivatives, Schiff bases and azo dyes, and provide detailed methodologies for their antimicrobial screening.

Introduction: The Rationale for 2-Amino-5-nitrobenzothiazole Derivatives

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] The presence of the nitro group at the 5-position and the amino group at the 2-position of the benzothiazole ring provides reactive sites for the synthesis of a variety of derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its antimicrobial potency.

The mechanism of action for the antimicrobial activity of benzothiazole derivatives is multifaceted and can involve the inhibition of essential microbial enzymes such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase.[1][3] By synthesizing novel derivatives, we aim to explore the structure-activity relationships (SAR) that govern their antimicrobial efficacy and potentially identify compounds with enhanced activity against a broad spectrum of pathogenic microorganisms.

Synthesis of 2-Amino-5-nitrobenzothiazole Derivatives

This section outlines the synthetic protocols for two classes of derivatives: Schiff bases and azo dyes.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an imine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[4][5] In this protocol, 2-amino-5-nitrobenzothiazole serves as the primary amine.

Protocol 2.1: Synthesis of a Schiff Base Derivative

-

Dissolution of Reactants: In a round-bottom flask, dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in a suitable solvent such as ethanol or methanol. To this solution, add a substituted aromatic aldehyde (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).

-

Characterization: The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry.[4][6]

Synthesis of Azo Dye Derivatives

Azo dyes contain the azo functional group (-N=N-) and are synthesized via a diazotization-coupling reaction.[7][8]

Protocol 2.2: Synthesis of an Azo Dye Derivative

-

Diazotization of 2-Amino-5-nitrobenzothiazole:

-

Dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature between 0-5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve a suitable coupling agent (e.g., a substituted aniline or phenol) in an appropriate solvent (e.g., ethanol, acetic acid).[9][10]

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the coupling agent solution with constant stirring, maintaining the temperature at 0-5 °C.

-

-

Isolation and Purification:

-

The azo dye will precipitate out of the solution. Collect the solid by filtration.

-

Wash the product with cold water to remove any inorganic salts.

-

Purify the dye by recrystallization from a suitable solvent.

-

-

Characterization: Characterize the synthesized azo dye using FTIR, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy.[11]

Antimicrobial Screening Protocols

The synthesized derivatives will be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The primary method for this initial screening is the determination of the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a widely used and reliable technique for determining MIC values.[14][15]

Protocol 3.1: Broth Microdilution Assay

-

Preparation of Bacterial/Fungal Inoculum:

-

From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.

-

Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Incubate the culture at the appropriate temperature (e.g., 37°C for most bacteria) until it reaches a turbidity equivalent to a 0.5 McFarland standard.[14] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][15]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the synthesized derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium.[14]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Include a positive control (microorganism with no compound) and a negative control (broth medium only).[14]

-

Incubate the plate at the appropriate temperature for 16-24 hours.

-

-

Determination of MIC:

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner. A tabular format is recommended for summarizing the MIC values.

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Derivatives

| Compound ID | Derivative Type | Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| SCH-01 | Schiff Base | Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||

| SCH-01 | Schiff Base | Escherichia coli | Gram-negative | Ciprofloxacin | ||

| AZO-01 | Azo Dye | Staphylococcus aureus | Gram-positive | Ciprofloxacin | ||

| AZO-01 | Azo Dye | Escherichia coli | Gram-negative | Ciprofloxacin | ||

| ... | ... | ... | ... | ... |

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for reproducibility. The following diagrams illustrate the key processes described in these application notes.

Caption: General workflow for the synthesis and antimicrobial screening of 2-amino-5-nitrobenzothiazole derivatives.

Caption: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Conclusion and Future Directions

These application notes provide a detailed and practical guide for the synthesis and antimicrobial evaluation of novel 2-amino-5-nitrobenzothiazole derivatives. By following these protocols, researchers can systematically explore the chemical space around this privileged scaffold and identify promising new candidates for antimicrobial drug development. Future work could involve expanding the library of derivatives, exploring other synthetic modifications, and investigating the mechanism of action of the most potent compounds. Further in-depth studies, including cytotoxicity assays and in vivo efficacy models, will be necessary to fully characterize the therapeutic potential of any lead compounds identified.

References

-

Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

-

BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

Andreu, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 762. [Link]

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1284, 135379. [Link]

-

Wadhwa, G., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20531. [Link]

-

Morsy, S. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2090. [Link]

-

Bentria, S. A., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Medicinal Chemistry, 29(42), 6825-6851. [Link]

-

Patel, P., & Patel, P. (2018). Synthesis, characterization, and antimicrobial activity of heterocyclic azo dye derivatives. Journal of Saudi Chemical Society, 22(7), 845-853. [Link]

-

Royal Society of Chemistry. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. Retrieved from [Link]

-

Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3). [Link]

-

Kamal, A., et al. (2017). Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 849-860. [Link]

-

Kocić, D., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1234567. [Link]

-

CRC Press. (1995). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Schiff base 29 from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylic aldehyde. Retrieved from [Link]

-

Asiri, A. M., & Khan, S. A. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(41), 26649-26673. [Link]

-

Shrivastava, G., et al. (2018). ANTIMICROBIAL ACTIVITY OF SCHIFF BASE OF 2-AMINO 5-NITROTHIAZOLE AND ITS COPPER COMPLEX. PharmaTutor, 6(9), 1-5. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Thiazole Derivatives: A Focus on 2-Amino-5-Nitrothiazole. Retrieved from [Link]

-

Freeman, G. A., et al. (2010). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(24), 7351-7354. [Link]

-

ResearchGate. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. Retrieved from [Link]

-

El-Gazzar, A. B. A., et al. (2014). Synthesis of Some Novel 2-Amino-5-arylazothiazole Disperse Dyes for Dyeing Polyester Fabrics and Their Antimicrobial Activity. Molecules, 19(12), 20456-20468. [Link]

-

Freeman, G. A., et al. (2010). Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. Bioorganic & Medicinal Chemistry Letters, 20(24), 7351-7354. [Link]

-

Medicinal and Medical Chemistry. (2025). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-nitrothiazole. Retrieved from [Link]

-

Waheeb, A. S., & Al-Adilee, K. J. (2021). Synthesis, characterization and antimicrobial activity studies of new heterocyclic azo dye derived from 2-amino- 4,5- dimethyl thiazole with some metal ions. Materials Today: Proceedings, 42, 2150-2163. [Link]

-

SciSpace. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 2-amino thiazole. Retrieved from [Link]

-

Zidar, N., et al. (2014). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 23(1), 443-453. [Link]

-

MDPI. (n.d.). Azo Dyes and the Microbial World: Synthesis, Breakdown, and Bioactivity. Retrieved from [Link]

-

ResearchGate. (2025). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. Retrieved from [Link]

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

-

Digital Repository of University of Babylon. (n.d.). Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-Nitrothiazole. Retrieved from [Link]

Sources

- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]